molecular formula C21H18N4O2 B3002680 (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 2319839-56-8

(3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B3002680
CAS RN: 2319839-56-8
M. Wt: 358.401
InChI Key: YEESHDRNXDZVLN-UHFFFAOYSA-N
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Description

(3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone, also known as Xanpyrazol, is a novel compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone is not fully understood. However, it is believed to act by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone has been shown to inhibit the activity of enzymes such as PI3K, Akt, and mTOR, which are involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone has also been found to activate the Nrf2 pathway, which plays a crucial role in reducing oxidative stress.
Biochemical and Physiological Effects:
(3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone has been shown to have several biochemical and physiological effects. It exhibits high stability and solubility in water, making it an ideal candidate for drug development. (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone has also been found to be non-toxic and well-tolerated in animal studies. It has a low molecular weight and can easily penetrate cell membranes, making it a potential drug candidate for intracellular targets.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone is its potential therapeutic applications in various diseases. It has been shown to be effective in inhibiting cancer cell growth, reducing inflammation, and protecting the brain from oxidative stress. (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone is also easy to synthesize and has good stability and solubility in water. However, one of the limitations of (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone is the lack of in vivo studies. Further studies are needed to determine the efficacy and safety of (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone in animal models and humans.

Future Directions

There are several future directions for the research on (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone. One of the areas of interest is the development of (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone as a potential drug candidate for cancer therapy. Further studies are needed to determine the efficacy of (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone in animal models and humans. Another area of research is the potential use of (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone has been found to have neuroprotective effects in animal studies, and further studies are needed to determine its potential therapeutic applications in humans. Additionally, the development of (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone analogs with improved pharmacokinetic properties and specificity for intracellular targets is an area of interest for future research.
Conclusion:
In conclusion, (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone is a novel compound with potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further studies are needed to determine the efficacy and safety of (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone in animal models and humans, and to develop (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone analogs with improved pharmacokinetic properties and specificity for intracellular targets.

Synthesis Methods

The synthesis of (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone involves the reaction of 3-(pyrazin-2-ylamino)azetidin-1-amine with 9H-xanthen-9-one in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity and identity of the compound are confirmed using spectroscopic methods such as NMR and mass spectrometry.

Scientific Research Applications

(3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

[3-(pyrazin-2-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(25-12-14(13-25)24-19-11-22-9-10-23-19)20-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)20/h1-11,14,20H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEESHDRNXDZVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone

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